1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both furan and imidazole rings. The presence of a bromine atom on the furan ring and an amine group on the imidazole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine in a suitable solvent such as dichloromethane.
Formation of the Imidazole Ring: The brominated furan is then reacted with an appropriate imidazole precursor under conditions that promote the formation of the imidazole ring.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carbonyl-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Dehalogenated derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, leading to its observed biological effects.
Comparison with Similar Compounds
5-Bromo-2-furanmethanamine: Similar structure but lacks the imidazole ring.
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of an imidazole ring.
1-[(5-Bromofuran-2-yl)methyl]hydrazine: Contains a hydrazine group instead of an amine group.
Uniqueness: 1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine is unique due to the combination of the brominated furan ring and the imidazole ring with an amine group. This unique structure allows for a wide range of chemical modifications and biological activities, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
MVNPWMAHTQDYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC=C(O2)Br |
Origin of Product |
United States |
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